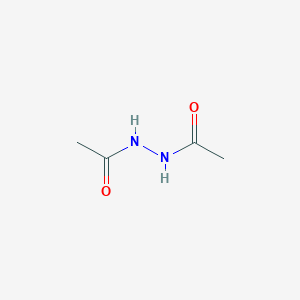
Etpop
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Etpop is a novel synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound, also known as 2-(2-ethylthiopropyl)-1H-isoindole-1,3(2H)-dione, is a small molecule that has shown promising results in scientific research.
Applications De Recherche Scientifique
Etpop has shown potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of organic electronics. This compound has been shown to have excellent charge transport properties, making it a promising candidate for use in organic electronic devices such as solar cells and transistors. This compound has also shown potential as a fluorescent probe for imaging biological systems. Additionally, this compound has been studied for its potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
The mechanism of action of Etpop is not fully understood, but it is believed to involve the disruption of cellular processes that are essential for the growth and survival of cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the activity of enzymes that are involved in the synthesis of DNA, which is necessary for cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases. This compound has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using Etpop in lab experiments is its excellent charge transport properties, which make it a promising candidate for use in organic electronic devices. Additionally, this compound has been shown to be relatively easy to synthesize, which makes it accessible to researchers. However, there are also several limitations to using this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that target specific cellular processes. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in the treatment of diseases.
Orientations Futures
There are several future directions for research on Etpop. One direction is to further investigate its potential applications in organic electronics, as it has shown excellent charge transport properties. Another direction is to study its potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more targeted therapies. Overall, this compound is a promising compound that has the potential to have significant applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of Etpop involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of Etpopbromo-1-(Etpopethylthiopropyl)ethanone with potassium hydroxide to form this compound(Etpopethylthiopropyl)acrylic acid. The second step involves the reaction of this compound(Etpopethylthiopropyl)acrylic acid with phthalic anhydride to form this compound. The synthesis of this compound is a challenging process that requires careful attention to detail and precise control over reaction conditions.
Propriétés
Numéro CAS |
126857-81-6 |
|---|---|
Formule moléculaire |
C13H20NO3 |
Poids moléculaire |
238.3 g/mol |
InChI |
InChI=1S/C13H20NO3/c1-6-17-11(15)8-7-10-9-12(2,3)14(16)13(10,4)5/h7-9H,6H2,1-5H3/b8-7+ |
Clé InChI |
QPYPYSBAQBKSEV-BQYQJAHWSA-N |
SMILES isomérique |
CCOC(=O)/C=C/C1=CC(N(C1(C)C)[O])(C)C |
SMILES |
CCOC(=O)C=CC1=CC(N(C1(C)C)[O])(C)C |
SMILES canonique |
CCOC(=O)C=CC1=CC(N(C1(C)C)[O])(C)C |
Synonymes |
ethyl 3-(2,2,5,5-tetramethylpyrrollinyl-1-oxyl)propen-2-oate ETPOP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



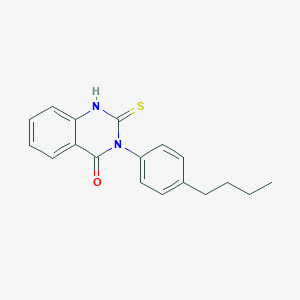

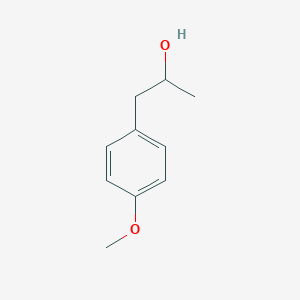
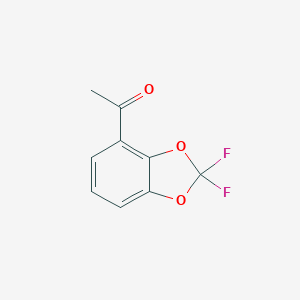
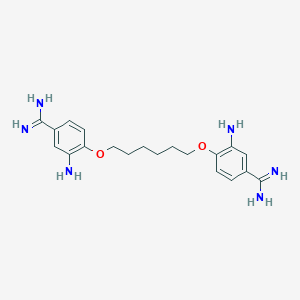

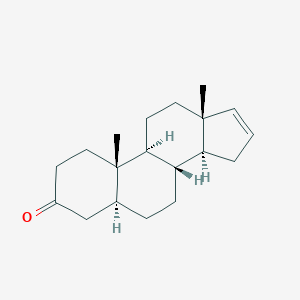


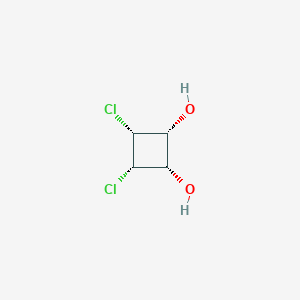
![(1S,3R,9R,10R,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B145616.png)

